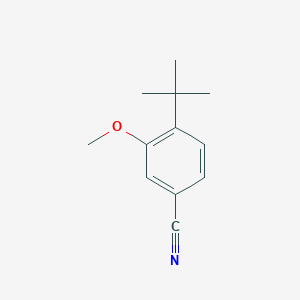

4-(Tert-butyl)-3-methoxybenzonitrile

Description

4-(Tert-butyl)-3-methoxybenzonitrile (C₁₂H₁₅NO) is a benzonitrile derivative featuring a methoxy group at the 3-position and a bulky tert-butyl substituent at the 4-position of the aromatic ring. The tert-butyl group confers significant steric hindrance and lipophilicity, which influences the compound’s solubility, stability, and reactivity. This structure is commonly explored in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or ligands in catalysis.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-tert-butyl-3-methoxybenzonitrile |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7H,1-4H3 |

InChI Key |

QNQNGRGOQNBDET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-3-methoxybenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-tert-butylphenol and 3-methoxybenzonitrile.

Reaction Conditions: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The methoxy group is introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methoxy groups direct incoming electrophiles to the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: 4-(Tert-butyl)-3-methoxybenzoic acid.

Reduction: 4-(Tert-butyl)-3-methoxybenzylamine.

Substitution: 4-(Tert-butyl)-3-methoxy-2-nitrobenzonitrile.

Scientific Research Applications

4-(Tert-butyl)-3-methoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-3-methoxybenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methoxy and tert-butyl groups influence the compound’s lipophilicity and steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Steric and Electronic Effects

- tert-butyl vs. Chloropropoxy (): The tert-butyl group in 4-(tert-butyl)-3-methoxybenzonitrile provides steric hindrance, reducing reactivity toward electrophilic substitution compared to the chloropropoxy substituent, which introduces a labile chlorine atom for further functionalization. The tert-butyl group also enhances lipid solubility, similar to its role in antioxidants like butylated hydroxytoluene (BHT) .

- tert-butyl vs. Aminomethyl (): The aminomethyl group in 4-(aminomethyl)-3-methoxybenzonitrile introduces nucleophilic reactivity, enabling conjugation reactions, whereas the tert-butyl group is chemically inert, favoring stability in harsh reaction conditions.

Analytical Data and Elemental Composition

- 4-(3-Chloropropoxy)-3-methoxybenzonitrile (): LC-MS (M+H⁺: 226.1) and elemental analysis (C 58.54%, H 5.36%, N 6.21%) contrast with the tert-butyl analog’s theoretical values (M+H⁺: ~204.3; C ~70.8%, H ~7.4%, N ~6.9%). The higher carbon content in the tert-butyl derivative reflects its additional methyl groups.

- NMR Shifts: The tert-butyl group would produce a singlet at ~1.3 ppm (9H) in ¹H-NMR, distinct from the chloropropoxy group’s triplet at 4.16 ppm (2H) and multiplet at 2.20 ppm (2H) .

Biological Activity

4-(Tert-butyl)-3-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-(tert-butyl)-3-methoxybenzonitrile can be represented as follows:

- Molecular Formula : C12H15NO

- Molecular Weight : 189.25 g/mol

Biological Activity Overview

Research has indicated that 4-(tert-butyl)-3-methoxybenzonitrile exhibits various biological activities, including anti-inflammatory and anticancer properties. The compound's mechanism of action involves modulation of specific cellular pathways, which are critical for its therapeutic effects.

1. Anti-inflammatory Activity

Studies have shown that 4-(tert-butyl)-3-methoxybenzonitrile can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Mechanism : The compound appears to downregulate the NF-kB signaling pathway, which is a key regulator of inflammation.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines.

- Case Study : In vitro studies demonstrated that 4-(tert-butyl)-3-methoxybenzonitrile induces apoptosis in human cancer cells by activating caspase pathways.

Research Findings

A comprehensive analysis of the biological activity of 4-(tert-butyl)-3-methoxybenzonitrile reveals promising results across multiple studies:

Anti-inflammatory Mechanism

The anti-inflammatory effects were confirmed through various assays measuring cytokine levels in treated cell cultures. The results indicated a significant reduction in TNF-alpha and IL-6 levels when cells were exposed to 4-(tert-butyl)-3-methoxybenzonitrile.

Anticancer Mechanism

In cancer research, the compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentrations for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.